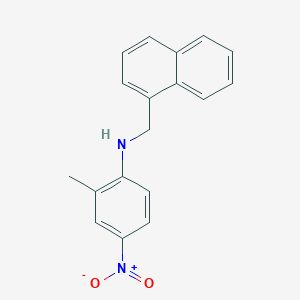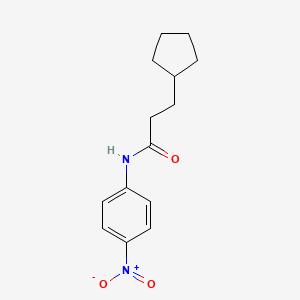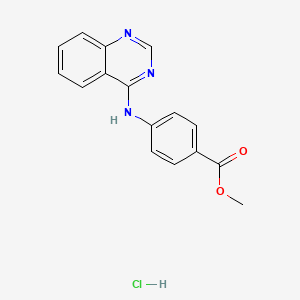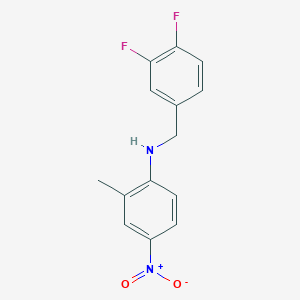
1-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BCPAO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of pyrrolidinecarboxamides and has been shown to have significant biological activity in various studies.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to act through several pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to cell death. This compound has also been shown to inhibit the production of inflammatory cytokines, reducing inflammation in animal models. Additionally, this compound has been shown to protect neurons from oxidative stress and inflammation, potentially preventing neurodegeneration.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in various studies. It has been shown to induce apoptosis in cancer cells, leading to cell death. This compound has also been shown to reduce inflammation in animal models, potentially through the inhibition of cytokine production. Additionally, this compound has been shown to protect neurons from oxidative stress and inflammation, potentially preventing neurodegeneration.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its potent biological activity, which allows for the study of its effects at low concentrations. Additionally, this compound has been shown to have a relatively low toxicity profile, making it a safer alternative to other compounds with similar biological activity. However, one limitation of using this compound in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
Future Directions
There are several potential future directions for the study of 1-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and administration of this compound for cancer treatment. Additionally, the potential use of this compound as a neuroprotective agent for the treatment of neurodegenerative diseases warrants further investigation. Finally, the development of more efficient and cost-effective synthesis methods for this compound could lead to its wider use in scientific research.
Synthesis Methods
The synthesis of 1-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves several chemical reactions, including the condensation of 4-bromobenzaldehyde with 5-chloro-2-methylaniline to form an intermediate compound. This intermediate is then reacted with pyrrolidine-3-carboxylic acid to form this compound. The synthesis process is complex and requires careful control of reaction conditions to ensure high yield and purity of the final product.
Scientific Research Applications
1-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to have several potential applications in scientific research. It has been shown to have significant antitumor activity in various cancer cell lines, including breast, colon, and lung cancer. This compound has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models of inflammation. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Properties
IUPAC Name |
1-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2O2/c1-11-2-5-14(20)9-16(11)21-18(24)12-8-17(23)22(10-12)15-6-3-13(19)4-7-15/h2-7,9,12H,8,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIVRAWPIWTRQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}-2-ethoxybenzene](/img/structure/B4944127.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(3-methylbenzyl)-3-piperidinol](/img/structure/B4944134.png)
![3-{[(3,5-dichlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4944137.png)



![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4944155.png)


![3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B4944200.png)
![N-[3-(3,4-dimethoxyphenyl)propyl]-2,2-bis(3-methylphenyl)cyclopropanecarboxamide](/img/structure/B4944206.png)
